DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS
CAS No.: 145682-87-7
Cat. No.: VC21128631
Molecular Formula: C65H87N17O16S
Molecular Weight: 1394.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145682-87-7 |
|---|---|
| Molecular Formula | C65H87N17O16S |
| Molecular Weight | 1394.6 g/mol |
| IUPAC Name | 5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C65H87N17O16S/c1-37(2)32-49(73-55(87)34-72-57(88)40-19-21-41(22-20-40)80-81-42-23-25-43(26-24-42)82(4)5)61(92)74-47(17-11-29-71-65(67)68)60(91)79-56(38(3)85)64(95)75-48(27-28-54(66)86)59(90)78-52(36-84)63(94)76-50(33-39-12-7-6-8-13-39)62(93)77-51(35-83)58(89)70-31-30-69-46-16-9-15-45-44(46)14-10-18-53(45)99(96,97)98/h6-10,12-16,18-26,37-38,47-52,56,69,83-85H,11,17,27-36H2,1-5H3,(H2,66,86)(H,70,89)(H,72,88)(H,73,87)(H,74,92)(H,75,95)(H,76,94)(H,77,93)(H,78,90)(H,79,91)(H4,67,68,71)(H,96,97,98) |
| Standard InChI Key | YZRDOCLVPQYVOE-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Introduction
Chemical Identity and Physical Properties
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is a synthetic peptide with specific structural characteristics that make it suitable for fluorescence-based assays. The compound consists of a peptide sequence flanked by fluorophore-quencher pair.
Basic Chemical Information
The fundamental chemical properties of DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS are summarized in the following table:
Structural Components
The compound's name reflects its structure, which consists of:
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DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) - A quencher moiety at the N-terminus
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Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser - The peptide sequence containing the cleavage site
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EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) - A fluorophore at the C-terminus
The full IUPAC name is 5-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]ethylamino]naphthalene-1-sulfonic acid.
Functional Mechanism and Principles
FRET Mechanism
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS operates on the principle of Fluorescence Resonance Energy Transfer (FRET), a distance-dependent physical process.
When the substrate is intact, the DABCYL quencher and EDANS fluorophore are in close proximity. In this configuration, the energy emitted from EDANS is quenched by DABCYL, resulting in minimal fluorescence signal . This quenching occurs because the emission spectrum of EDANS overlaps with the absorption spectrum of DABCYL, allowing efficient energy transfer.
When a protease cleaves the peptide between specific amino acids (typically between Glutamine and Serine), the physical separation of DABCYL and EDANS eliminates the quenching effect . This results in a measurable increase in fluorescence emission from EDANS, which can be detected and quantified to assess protease activity.
Spectral Characteristics
The spectral properties that make this compound effective for FRET applications include:
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EDANS excitation wavelength: approximately 336-340 nm
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The fluorescence intensity increases proportionally to protease activity
Biological Applications
Hepatitis A Virus 3C Protease Studies
DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS is specifically designed to study the activity of the 3C protease from Hepatitis A virus (HAV) . The 3C protease plays a crucial role in viral replication by processing viral polyproteins into functional proteins necessary for virus propagation.
The peptide sequence in this compound mimics the natural cleavage site recognized by the HAV 3C protease. When the protease cleaves the sequence, typically between Glutamine and Serine residues, the resulting separation of the DABCYL and EDANS moieties produces a measurable fluorescence signal.
This application makes the compound valuable for:
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Characterizing the enzymatic properties of HAV 3C protease
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Screening potential inhibitors of viral proteases
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Understanding the viral replication mechanism
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Developing antiviral therapies targeting viral proteases
Comparison with Other FRET Substrates
Various FRET-based peptide substrates have been developed for studying different proteases. The following table compares DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS with other similar compounds:
Research has shown that different FRET pairs have varying sensitivities. For instance, 5-FAM/QXL™520 FRET peptides have been demonstrated to be eight times more sensitive than Edans/Dabcyl FRET peptides due to the higher extinction coefficient of 5-FAM compared to Edans (13-fold higher) .
Research Methodologies
Standard Assay Conditions
Typical experimental conditions for using DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS in protease activity studies include:
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Reaction volume: Typically 100 μL for microplate-based assays
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Detection: Fluorescence measurement with excitation at ~336-340 nm and emission at ~490-500 nm
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Temperature: Usually conducted at room temperature
Optimization Considerations
Several factors can affect the performance of assays using this FRET substrate:
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Inner-filter effects: High concentrations of substrates or other assay components can lead to inner-filter effects, causing artifacts in kinetic constant determinations .
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Enzyme concentration: For accurate measurements of 3C-like proteases, the enzyme concentration should be maintained above the equilibrium dissociation constant of the enzyme dimer .
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Assay components: Common additives like DTT, NaCl, EDTA, and DMSO can significantly affect enzymatic activity and should be standardized across experiments .
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Substrate preparation: The substrate should be dissolved in DMSO and stored appropriately to maintain integrity .
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Storage conditions: The substrate should be protected from light and stored at -20°C, with multiple freeze-thaw cycles avoided to prevent degradation .
Most suppliers provide the compound with quality assurance of >95% purity as determined by HPLC analysis .
Advantages and Limitations
Advantages
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Real-time monitoring: The FRET mechanism allows continuous measurement of protease activity rather than end-point analysis .
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Specificity: The peptide sequence can be tailored to be recognized by specific proteases, enabling selective activity measurement.
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Sensitivity: The fluorescence-based detection provides good sensitivity for measuring protease activity, allowing for detection of low enzyme concentrations .
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Versatility: Compatible with various assay formats, including plate readers and high-throughput screening applications .
Limitations
Recent Research Developments
Recent research has expanded the applications of FRET-based substrates similar to DABCYL-Gly-Leu-Arg-Thr-Gln-Ser-Phe-Ser-EDANS:
Coronavirus Protease Studies
With the emergence of coronaviruses as significant pathogens, there has been increased interest in developing and optimizing FRET substrates for studying coronavirus proteases. Researchers have developed specialized substrates like Dabcyl-KTSAVLQSGFRKME-Edans for the SARS-CoV family 3C-like protease . These substrates operate on the same principle as the HAV 3C protease substrate but are optimized for coronavirus proteases.
Alternative FRET Pairs
Research has focused on developing improved FRET pairs with greater sensitivity:
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The combination of 5-FAM (donor) and QXL™520 (quencher) has been shown to be significantly more sensitive than the traditional EDANS/DABCYL pair .
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Alexa488-QSY7 FRET-peptide substrates have been developed as highly sensitive alternatives for routine analysis and high-throughput screening .
Standardization of Assay Conditions
Recent research has emphasized the importance of standardized assay conditions for consistent results across laboratories. Factors such as enzyme concentration, buffer composition, and the effects of common assay components (DTT, NaCl, EDTA, DMSO) have been systematically evaluated to establish optimal protocols .
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